molecular formula C19H18N2O4S B267993 ({1-[2-(4-acetylphenoxy)ethyl]-1H-benzimidazol-2-yl}sulfanyl)acetic acid

({1-[2-(4-acetylphenoxy)ethyl]-1H-benzimidazol-2-yl}sulfanyl)acetic acid

Cat. No. B267993
M. Wt: 370.4 g/mol
InChI Key: NDDFHINHHAZEET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

({1-[2-(4-acetylphenoxy)ethyl]-1H-benzimidazol-2-yl}sulfanyl)acetic acid, also known as ABTS, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. ABTS is a benzimidazole derivative that possesses antioxidant and radical-scavenging properties.

Mechanism of Action

The mechanism of action of ({1-[2-(4-acetylphenoxy)ethyl]-1H-benzimidazol-2-yl}sulfanyl)acetic acid involves the scavenging of free radicals and other reactive species. ({1-[2-(4-acetylphenoxy)ethyl]-1H-benzimidazol-2-yl}sulfanyl)acetic acid has a high affinity for free radicals and can neutralize them by donating an electron. This process prevents the free radicals from damaging cellular components such as DNA, lipids, and proteins. ({1-[2-(4-acetylphenoxy)ethyl]-1H-benzimidazol-2-yl}sulfanyl)acetic acid can also regenerate other antioxidants such as vitamin C and vitamin E, which further enhances its antioxidant activity.
Biochemical and Physiological Effects:
({1-[2-(4-acetylphenoxy)ethyl]-1H-benzimidazol-2-yl}sulfanyl)acetic acid has been shown to exhibit various biochemical and physiological effects. It can protect cells and tissues from oxidative stress, which is a major contributor to the development of various diseases. ({1-[2-(4-acetylphenoxy)ethyl]-1H-benzimidazol-2-yl}sulfanyl)acetic acid can also improve the function of various organs such as the liver, kidney, and heart. In addition, ({1-[2-(4-acetylphenoxy)ethyl]-1H-benzimidazol-2-yl}sulfanyl)acetic acid has been shown to exhibit anti-inflammatory and immunomodulatory effects, which can help in the treatment of inflammatory and autoimmune diseases.

Advantages and Limitations for Lab Experiments

One of the major advantages of ({1-[2-(4-acetylphenoxy)ethyl]-1H-benzimidazol-2-yl}sulfanyl)acetic acid is its stability and reproducibility. It can be easily synthesized in large quantities and stored for long periods without significant degradation. ({1-[2-(4-acetylphenoxy)ethyl]-1H-benzimidazol-2-yl}sulfanyl)acetic acid is also easy to use in various assays and can provide accurate results. However, one of the limitations of ({1-[2-(4-acetylphenoxy)ethyl]-1H-benzimidazol-2-yl}sulfanyl)acetic acid is its lack of specificity. It can react with a wide range of compounds, which can lead to false-positive results. Therefore, it is important to use ({1-[2-(4-acetylphenoxy)ethyl]-1H-benzimidazol-2-yl}sulfanyl)acetic acid in combination with other assays to confirm the antioxidant activity of a compound.

Future Directions

There are several future directions for the research on ({1-[2-(4-acetylphenoxy)ethyl]-1H-benzimidazol-2-yl}sulfanyl)acetic acid. One of the areas of interest is the development of ({1-[2-(4-acetylphenoxy)ethyl]-1H-benzimidazol-2-yl}sulfanyl)acetic acid-based assays for the measurement of antioxidant activity in food and dietary supplements. Another area of interest is the investigation of the potential applications of ({1-[2-(4-acetylphenoxy)ethyl]-1H-benzimidazol-2-yl}sulfanyl)acetic acid in the treatment of various diseases. The development of ({1-[2-(4-acetylphenoxy)ethyl]-1H-benzimidazol-2-yl}sulfanyl)acetic acid derivatives with improved specificity and potency is also an area of active research. Furthermore, the use of ({1-[2-(4-acetylphenoxy)ethyl]-1H-benzimidazol-2-yl}sulfanyl)acetic acid in combination with other antioxidants and compounds can provide synergistic effects, which can be explored further.

Synthesis Methods

The synthesis of ({1-[2-(4-acetylphenoxy)ethyl]-1H-benzimidazol-2-yl}sulfanyl)acetic acid involves the reaction of 2-(4-acetylphenoxy)ethylamine with 2-mercaptobenzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The reaction mixture is then stirred at room temperature for several hours to obtain the desired product. The purity of the product can be confirmed by analytical techniques such as high-performance liquid chromatography (HPLC) or nuclear magnetic resonance (NMR) spectroscopy.

Scientific Research Applications

({1-[2-(4-acetylphenoxy)ethyl]-1H-benzimidazol-2-yl}sulfanyl)acetic acid has been extensively studied for its antioxidant and radical-scavenging properties. It has been used as a model compound to evaluate the antioxidant capacity of various natural and synthetic compounds. ({1-[2-(4-acetylphenoxy)ethyl]-1H-benzimidazol-2-yl}sulfanyl)acetic acid is also used in the development of analytical methods to measure the antioxidant activity of food and dietary supplements. In addition, ({1-[2-(4-acetylphenoxy)ethyl]-1H-benzimidazol-2-yl}sulfanyl)acetic acid has been investigated for its potential applications in the treatment of various diseases such as cancer, diabetes, and cardiovascular diseases.

properties

Product Name

({1-[2-(4-acetylphenoxy)ethyl]-1H-benzimidazol-2-yl}sulfanyl)acetic acid

Molecular Formula

C19H18N2O4S

Molecular Weight

370.4 g/mol

IUPAC Name

2-[1-[2-(4-acetylphenoxy)ethyl]benzimidazol-2-yl]sulfanylacetic acid

InChI

InChI=1S/C19H18N2O4S/c1-13(22)14-6-8-15(9-7-14)25-11-10-21-17-5-3-2-4-16(17)20-19(21)26-12-18(23)24/h2-9H,10-12H2,1H3,(H,23,24)

InChI Key

NDDFHINHHAZEET-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC=C(C=C1)OCCN2C3=CC=CC=C3N=C2SCC(=O)O

Canonical SMILES

CC(=O)C1=CC=C(C=C1)OCCN2C3=CC=CC=C3N=C2SCC(=O)O

Origin of Product

United States

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